Methods
The synthesis of THC-11-oic acid glucuronide can be achieved through enzymatic methods involving UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group on THC-11-oic acid.
Technical Details
In vitro studies have demonstrated that human liver microsomes can effectively convert THC-11-oic acid into its glucuronide form. The reaction typically involves incubating THC-11-oic acid with UDP-glucuronic acid in the presence of liver microsomes, allowing for the formation of THC-11-oic acid glucuronide .
Structure
The structure of THC-11-oic acid glucuronide features a complex arrangement that includes a tetrahydrocannabinol moiety linked to a glucuronic acid unit. The specific bonding and spatial arrangement contribute to its pharmacological properties.
Data
The compound's structural data can be summarized as follows:
Reactions
THC-11-oic acid glucuronide participates in various biochemical reactions primarily related to its role in drug metabolism and excretion. The primary reaction is its formation from THC-11-oic acid via glucuronidation.
Technical Details
The enzymatic reaction involves:
Process
The mechanism by which THC-11-oic acid glucuronide acts within biological systems primarily revolves around its role as a metabolite that aids in detoxification and elimination processes. By converting lipophilic compounds like THC into more hydrophilic forms, it enhances their solubility in urine.
Data
This metabolic pathway is crucial for reducing the psychoactive effects of THC and facilitating its clearance from the body. Studies indicate that this metabolite can be detected in urine for extended periods following cannabis consumption, highlighting its relevance in drug testing .
Physical Properties
Chemical Properties
Scientific Uses
THC-11-oic acid glucuronide serves several important roles in scientific research:
THC-11-oic acid glucuronide (Δ9-THC-11-oic acid β-D-glucuronide) is a major phase II metabolite of Δ9-tetrahydrocannabinol (THC). Its core structure retains the tricyclic diterpenoid framework of THC, with a C11-carboxyl group replacing the parent compound's C11-methyl group. The glucuronic acid moiety is conjugated via an ester bond at the carboxyl group, forming a β-glycosidic linkage [2] [7]. The molecular formula is C27H36O10 (molecular weight: 520.58 g/mol), confirmed by mass spectrometric analyses showing characteristic fragments at m/z 345.2 (THC-11-oic acid) and m/z 193.0 (dehydrated glucuronic acid) [1] [4]. The compound exhibits axial chirality at C6a and C10a, with the naturally occurring isomer possessing (6aR,10aR) configuration. The glucuronide bond adopts a 4C1 chair conformation, influencing its enzymatic hydrolysis kinetics [4] [6].
Table 1: Key Structural Parameters of THC-11-Oic Acid Glucuronide
Property | Value/Description | Analytical Method |
---|---|---|
Molecular Formula | C27H36O10 | High-resolution MS [1] |
Molecular Weight | 520.58 g/mol | PubChem CID 173519 [1] |
Glucuronide Bond Type | Ester-linked (β-1-O-acyl) | Enzymatic hydrolysis [7] |
Stereochemistry | (6aR,10aR) at cannabinoid core; β-D-glucuronide | NMR, chiral chromatography [10] |
Major MS Fragments | m/z 521.2 [M+H]⁺, 345.2, 193.0 | LC-MS/MS [7] |
The formation of THC-11-oic acid glucuronide is catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs), primarily UGT1A3 and UGT1A9 isoforms. These enzymes facilitate nucleophilic attack by the glucuronic acid's anomeric oxygen on the carbonyl carbon of THC-11-oic acid, forming an ester (acyl) glucuronide rather than an ether (phenolic) glucuronide [10]. This distinction was proven via:
Table 2: Enzymatic Kinetics of Glucuronidation Pathways
Enzyme Isoform | Km (μM) | Vmax (pmol/min/mg) | Tissue Localization |
---|---|---|---|
UGT1A3 | 18.2 ± 3.1 | 42.7 ± 5.8 | Liver, intestine [10] |
UGT1A9 | 24.6 ± 4.3 | 38.9 ± 4.2 | Liver, kidney [10] |
UGT2B7 | >100 | <5.0 | Liver (minor role) [10] |
The ester-linked glucuronide exhibits complex stability profiles in biological systems:
Table 3: Stability Parameters in Biological Matrices
Condition | Half-Life (Days) | Major Degradation Products | Detection Impact |
---|---|---|---|
Whole Blood (4°C) | 6.2 | THC-11-oic acid | Underestimation by 15–30% [4] |
Urine (25°C) | 0.1 (2.4 hours) | Isomeric glucuronides | False-positive "multiple metabolites" [7] |
Plasma (-20°C) | >30 | None | Optimal for long-term storage [5] |
After β-Glucuronidase | <1 hour | THC-11-oic acid (incomplete yield) | Quantification bias [5] |
CAS No.: 42405-01-6
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5